Cas no 142228-52-2 (Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate)

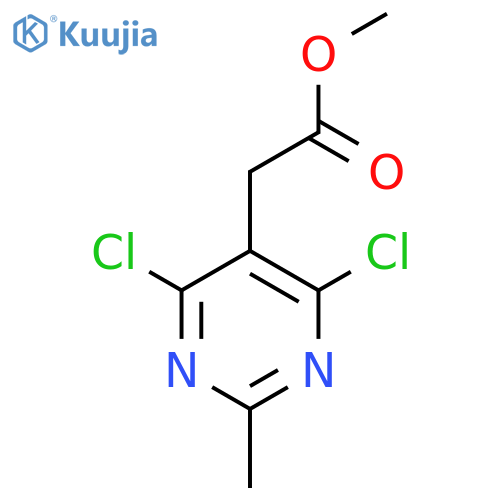

142228-52-2 structure

商品名:Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate

CAS番号:142228-52-2

MF:C8H8Cl2N2O2

メガワット:235.067319869995

MDL:MFCD11870529

CID:2126457

Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(4,6-dichloro-2-methyl-pyrimidin-5-yl)-acetate

- Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate

- SYVXDRVDBGASGV-UHFFFAOYSA-N

- methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate

- Methyl 4,6-dichloro-2-methyl-pyrimidin-5-yl-acetate

- methyl (4,6-dichloro-2-methylpyrimidin-5-yl)acetate

- methyl (4,6-dichloro-2-methyl-pyrimidin-5-yl )-acetate

- 4,6-dichloro-2-methylpyrimidine-5-acetic acid, methyl ester

- Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate

-

- MDL: MFCD11870529

- インチ: 1S/C8H8Cl2N2O2/c1-4-11-7(9)5(8(10)12-4)3-6(13)14-2/h3H2,1-2H3

- InChIKey: SYVXDRVDBGASGV-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(N=C(C)N=1)Cl)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 204

- トポロジー分子極性表面積: 52.1

Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 208537-1g |

Methyl 2-(4,6-dichloro-2-methyl-pyrimidin-5-yl)acetate |

142228-52-2 | 1g |

$794.00 | 2023-09-06 |

Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

142228-52-2 (Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬